2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the one mentioned, has been reported as selective ligands for the translocator protein (18 kDa), which is implicated in neuroinflammation and neurodegenerative diseases. These compounds have been explored for their potential in in vivo imaging using positron emission tomography (PET) to study neuroinflammatory processes. The synthesis of these compounds involves fluorination, indicating their utility in developing radioligands for PET imaging (Dollé et al., 2008; Damont et al., 2015).
Anticancer Activity
Compounds with the pyrazolopyrimidine scaffold have been evaluated for their anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds, which share some structural features with the query compound, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).
Neurological and Antipsychotic Agents
The development of molecular probes based on pyrazolopyrimidines, such as SCH 442416, for the A2A adenosine receptor highlights the potential of this class of compounds in neurological research and as potential antipsychotic agents. These probes display high affinity and selectivity, making them useful for studying neurological functions and disorders (Kumar et al., 2011).
Synthesis and Structure-Activity Relationships
The synthesis and exploration of the structure-activity relationships (SAR) of pyrazolopyrimidines have led to the discovery of novel ligands for the translocator protein (TSPO), indicating their potential use in cancer imaging. This research demonstrates the utility of these compounds in developing PET ligands for imaging TSPO-expressing cancers, which could aid in the diagnosis and monitoring of cancer (Tang et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of sterols, including cholesterol.
Mode of Action
The compound acts as a selective, competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis . This results in a reduction of intracellular cholesterol levels, which triggers an increase in the expression of LDL receptors on the cell surface. These receptors bind to LDL in the bloodstream and internalize it, leading to a decrease in circulating LDL cholesterol .
Result of Action
The primary result of the compound’s action is the lowering of both elevated LDL-cholesterol and triglycerides in patients . This can help manage conditions such as hypercholesterolemia, reducing the risk of cardiovascular diseases.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O2/c1-14-3-9-18(10-4-14)31-22-19(13-26-31)23(34)29-24(28-22)32-20(11-15(2)30-32)27-21(33)12-16-5-7-17(25)8-6-16/h3-11,13H,12H2,1-2H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYGOJAWPJZBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.